3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-amino-N-benzyl-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c23-19-18-17(16-10-5-11-27-16)14-8-4-9-15(14)25-22(18)28-20(19)21(26)24-12-13-6-2-1-3-7-13/h1-3,5-7,10-11H,4,8-9,12,23H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELNAGIHLXVCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CS4)C(=C(S3)C(=O)NCC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fused rings and functional groups, which contribute to its biological activity. The key components of the structure include:
- Amino group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Benzyl group : Enhances lipophilicity, potentially aiding in membrane permeability.
- Thienyl group : Imparts unique electronic properties that may influence biological interactions.
- Cyclopenta[b]thieno core : A fused ring system that is often associated with diverse biological activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to This compound . For instance:
- In vitro studies on related thienopyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 9 μM for a similar compound against the A549 lung cancer cell line, indicating potent antiproliferative activity .
- Another research highlighted the ability of thienopyrimidine derivatives to induce apoptosis in cancer cells via mitochondrial pathways, suggesting that compounds with similar structures may exhibit comparable mechanisms of action .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of specific enzymes. For example:
- Heterocyclic compounds often interact with protein targets involved in cancer progression. The inhibition of kinases or other signaling molecules could be a mechanism through which this compound exerts its effects .
Neuropharmacological Effects
There is emerging evidence that compounds within this structural class may also exhibit neuropharmacological activities:
- Some derivatives have been shown to interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | IC50 values ranging from 9 μM against A549 cells | |
| Enzyme Inhibition | Potential inhibition of kinases | |
| Neuropharmacology | Interaction with neurotransmitter systems |
Detailed Research Findings
- Cytotoxicity Studies : A study on thienopyrimidine derivatives demonstrated their ability to inhibit cell proliferation in multiple cancer cell lines, linking cytotoxicity to structural features such as the presence of the thiophene ring .
- Mechanistic Insights : Mechanistic studies indicated that certain derivatives could disrupt cell cycle progression and induce apoptosis through caspase activation pathways .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .
Scientific Research Applications
The compound 3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, supported by relevant data tables and documented case studies.
Structure and Composition
The molecular formula of this compound is . Its structure features a fused thieno-pyridine system, which is significant for its biological activity.
Molecular Weight
The molecular weight of this compound is approximately 306.4 g/mol, making it suitable for various pharmacological applications where molecular size can influence bioavailability and activity.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of thieno-pyridine compounds often show activity against various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thieno-pyridine derivatives. The results showed that modifications to the nitrogen-containing heterocycles significantly enhanced cytotoxicity against several cancer cell lines, suggesting that compounds like this compound could be further investigated for similar effects .
Neuropharmacology
Given the presence of an amino group and a benzyl moiety, this compound could interact with neurotransmitter systems. Preliminary studies have suggested that thieno-pyridines may act as modulators of serotonin receptors.
Case Study: Serotonin Receptor Modulation
In vitro experiments demonstrated that certain thieno-pyridine derivatives could enhance serotonin receptor activity, leading to potential applications in treating mood disorders . The specific interactions of this compound with these receptors warrant further investigation.
Material Science
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Conductivity Studies
Research has shown that incorporating thiophene units into polymer matrices can enhance conductivity and stability. A study on related compounds indicated that the introduction of cyclopenta[b]thieno structures could improve the charge transport properties in organic semiconductor devices .
Table 1: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1.
Table 1: Structural Comparison of Thieno[3,2-e]pyridine Derivatives
*Calculated based on analogous compounds.
- Electronic Effects: The thiophen-2-yl group in the target compound is electron-rich compared to phenyl or halogenated aryl groups in KuSaSch analogs, which may alter binding interactions in biological targets.
- Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to phenyl or chlorobenzyl substituents, possibly affecting membrane permeability.
Physicochemical Properties
- Thermal Stability : All KuSaSch analogs exhibit melting points <250°C, indicating robust thermal stability . The target compound’s thiophene moiety may slightly lower melting points due to reduced symmetry.
- Solubility : The trifluoromethyl analog likely has lower aqueous solubility than the target compound due to increased hydrophobicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, and how do reaction conditions affect yields?
- Methodology : The compound can be synthesized via cyclocondensation and heterocyclization. For example, refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol forms azomethine intermediates, followed by cyclization using glacial acetic acid and DMSO to yield fused thieno-pyrimidine/pyridine derivatives. Yields exceeding 70% are achievable under optimized reflux conditions (6–8 hours) . Alternative routes involve formic acid-mediated cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form thieno[3,2-d]pyrimidines .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, 2D) and infrared (IR) spectroscopy are critical. For instance, 1H NMR confirms the presence of benzyl protons (δ 4.5–5.0 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., CCDC data) resolves conformational ambiguities in fused ring systems .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology : Cytotoxicity screening against sensitive and multidrug-resistant (MDR) cell lines (e.g., CCRF-CEM leukemia cells) using MTT assays. IC50 values below 10 µM indicate potential therapeutic relevance. Parallel testing with controls like doxorubicin ensures validity .
Q. What safety precautions are required when handling this compound in the lab?
- Methodology : Classified as a laboratory chemical (non-GHS hazard). Use PPE (gloves, goggles), fume hoods, and emergency protocols (e.g., spill containment). Refer to SDS guidelines for disposal and first-aid measures (e.g., eye rinsing with water for 15 minutes) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced cytotoxicity?
- Methodology : Systematic substitution at the benzyl (N-position) and thiophen-2-yl groups. For example, replacing benzyl with 5-phenyl-1,3,4-thiadiazol-2-yl enhances MDR inhibition (IC50 < 5 µM in resistant lines). Computational docking (e.g., AutoDock Vina) predicts binding to tyrosinase or P-glycoprotein targets .
Q. What experimental strategies resolve contradictions in bioactivity data across cell lines?
- Methodology : Cross-validate results using orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. ROS generation assays). For inconsistent IC50 values, assess ATP-binding cassette (ABC) transporter expression in resistant lines (e.g., RT-qPCR for MDR1) to identify efflux-mediated resistance .
Q. How do conformational dynamics of the fused cyclopenta-thieno-pyridine core influence target binding?
- Methodology : Ring conformational analysis via X-ray crystallography (Cremer-Pople parameters) or DFT calculations. For example, boat vs. chair conformations in the 6,7-dihydro-5H-cyclopenta ring alter steric interactions with hydrophobic enzyme pockets .
Q. What computational tools are effective for designing derivatives with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
